molecular formula C12H19NO2 B1401130 2-(3-Methoxypropoxy)-5-methyl-benzylamine CAS No. 1340507-06-3

2-(3-Methoxypropoxy)-5-methyl-benzylamine

Cat. No. B1401130
CAS RN: 1340507-06-3
M. Wt: 209.28 g/mol
InChI Key: BZPYDIUUPKBKRK-UHFFFAOYSA-N
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Description

2-(3-Methoxypropoxy)-5-methyl-benzylamine, also known as MPMBA, is an organic compound that has been used in a variety of scientific research applications. It is a derivative of benzylamine and is used as a reagent in organic synthesis. MPMBA is a versatile compound that has been used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and specialty chemicals. The compound has also been used in the study of biochemical and physiological processes.

Scientific Research Applications

Serotonin Receptor Affinity

Research on analogs of N-benzylated-5-methoxytryptamine, including compounds structurally related to 2-(3-Methoxypropoxy)-5-methyl-benzylamine, indicates their high affinity at the 5-HT2 family receptors. Substituents at different positions on the benzyl group, particularly in the meta position, significantly impact this affinity. These compounds demonstrate varying degrees of functional activity at serotonin receptors, with some showing potent partial agonist behavior. This suggests potential applications in understanding serotonin receptor modulation and developing therapeutic agents targeting these receptors (Nichols et al., 2014).

Material Science and Polymer Chemistry

In the field of material science, methoxy-benzene derivatives play a crucial role in the synthesis of advanced materials. For instance, during the synthesis of poly[2-methoxy-5-(2′-ethyl-hexyloxy)-1,4-phenylenevinylene] (MEH-PPV), methylene bridges formed between methoxy-benzene molecules can influence the material's properties. Controlling these impurities can enhance the luminescence properties of the resulting materials, indicating the potential of methoxy-benzene derivatives in developing novel optoelectronic devices (Lin et al., 2006).

Neuropharmacology and Psychotropic Research

Substituted benzamide derivatives, including those structurally similar to 2-(3-Methoxypropoxy)-5-methyl-benzylamine, have been studied for their effects on various neurotransmitter systems. These compounds exhibit interactions with dopamine and serotonin receptors, suggesting their potential utility in studying psychiatric and neurological disorders. The diverse pharmacological profiles of these derivatives underscore their value in drug development for conditions such as depression, schizophrenia, and Parkinson's disease (Remy et al., 1975).

Synthetic Chemistry and Method Development

Methoxy-benzene derivatives are pivotal in the development of synthetic methodologies. For example, the selective para metalation of unprotected methoxy-benzoic acids showcases the strategic use of these compounds in achieving specific synthetic transformations. This has implications for the synthesis of complex organic molecules, including pharmaceuticals and natural products (Sinha et al., 2000).

properties

IUPAC Name

[2-(3-methoxypropoxy)-5-methylphenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2/c1-10-4-5-12(11(8-10)9-13)15-7-3-6-14-2/h4-5,8H,3,6-7,9,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZPYDIUUPKBKRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCCCOC)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Methoxypropoxy)-5-methyl-benzylamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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